Cas no 4649-06-3 (6-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)hexanoic acid)

6-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)hexanoic acid Chemical and Physical Properties
Names and Identifiers
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- 6-(4-OXO-2-THIOXO-THIAZOLIDIN-3-YL)-HEXANOIC ACID
- 4-oxo-2-thioxo-3-thiazolidinehexanoic acid
- F0307-0835
- 6-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)hexanoic acid
- CHEMBL1488550
- HMS2278D16
- BBL038212
- NSC819069
- 6-(4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid
- NSC-819069
- CBDivE_001688
- MFCD00449878
- SR-01000404335
- DTXCID2040494
- 6-(4-oxo-2-thioxo-1,3-thiazolan-3-yl)hexanoic acid
- EU-0002075
- REGID_for_CID_78379
- EN300-00724
- F72099
- STK348631
- 6-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)hexanoic acid
- 6-(4-oxo-2-thioxo-thiazolidin-3-yl)hexanoic acid
- 4649-06-3
- ALBB-028148
- DTXSID8063543
- LS-09767
- AKOS000121760
- SR-01000404335-1
- Z56886198
- J-518034
- SCHEMBL10601662
- 3-Thiazolidinehexanoic acid, 4-oxo-2-thioxo-
-
- MDL: MFCD00449878
- Inchi: InChI=1S/C9H13NO3S2/c11-7-6-15-9(14)10(7)5-3-1-2-4-8(12)13/h1-6H2,(H,12,13)
- InChI Key: IRBFCXHIPZRVJO-UHFFFAOYSA-N
- SMILES: C(CCC(=O)O)CCN1C(=O)CSC1=S
Computed Properties
- Exact Mass: 247.03400
- Monoisotopic Mass: 247.03368562g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 6
- Complexity: 281
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 115Ų
Experimental Properties
- PSA: 115.00000
- LogP: 1.42960
6-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)hexanoic acid PricePrice >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | O272251-500mg |
6-(4-Oxo-2-thioxothiazolidin-3-yl)hexanoic Acid |
4649-06-3 | 500mg |
$ 135.00 | 2022-06-03 | ||
TRC | O272251-1g |
6-(4-Oxo-2-thioxothiazolidin-3-yl)hexanoic Acid |
4649-06-3 | 1g |
$ 230.00 | 2022-06-03 | ||
abcr | AB316231-1 g |
6-(4-Oxo-2-thioxo-thiazolidin-3-yl)-hexanoic acid; 95% |
4649-06-3 | 1 g |
€197.30 | 2023-07-19 | ||
Enamine | EN300-00724-0.1g |
6-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)hexanoic acid |
4649-06-3 | 95.0% | 0.1g |
$21.0 | 2025-03-21 | |
Enamine | EN300-00724-1.0g |
6-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)hexanoic acid |
4649-06-3 | 95.0% | 1.0g |
$61.0 | 2025-03-21 | |
abcr | AB316231-500 mg |
6-(4-Oxo-2-thioxo-thiazolidin-3-yl)-hexanoic acid; 95% |
4649-06-3 | 500MG |
€165.80 | 2023-02-21 | ||
Life Chemicals | F0307-0835-10g |
6-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)hexanoic acid |
4649-06-3 | 95% | 10g |
$626.0 | 2023-09-07 | |
Chemenu | CM312255-1g |
6-(4-Oxo-2-thioxothiazolidin-3-yl)hexanoic acid |
4649-06-3 | 95% | 1g |
$350 | 2024-07-16 | |
Key Organics Ltd | LS-09767-1G |
6-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)hexanoic acid |
4649-06-3 | >95% | 1g |
£246.00 | 2025-02-08 | |
OTAVAchemicals | 0120390075-50MG |
6-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)hexanoic acid |
4649-06-3 | 95% | 50MG |
$58 | 2023-06-25 |
6-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)hexanoic acid Related Literature
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Ling-Bao Xing,Xiao-Jun Wang,Cheng-Juan Wu,Bin Chen,Hai-Feng Ji,Li-Zhu Wu,Chen-Ho Tung Anal. Methods, 2017,9, 3356-3360
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
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6. A 2D metal–organic framework/reduced graphene oxide heterostructure for supercapacitor applicationLemu Girma Beka,Xiangrui Bu,Xin Li,Xiaoli Wang,Chuanyu Han,Weihua Liu RSC Adv., 2019,9, 36123-36135
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Hidemasa Hikawa,Hirokazu Imamura,Shoko Kikkawa,Isao Azumaya Green Chem., 2018,20, 3044-3049
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
Additional information on 6-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)hexanoic acid
6-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)hexanoic acid (CAS No. 4649-06-3): An Overview
6-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)hexanoic acid (CAS No. 4649-06-3) is a unique compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of thiazolidine derivatives, which are known for their diverse biological activities, including anti-inflammatory, antidiabetic, and anticancer properties.
The structure of 6-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)hexanoic acid is characterized by a six-carbon chain attached to a thiazolidine ring, which itself contains a sulfur atom and a carbonyl group. The presence of these functional groups imparts unique chemical and biological properties to the molecule. The thiazolidine ring is particularly noteworthy as it is a common motif in many bioactive compounds, including thioctic acid (alpha-lipoic acid), which is widely used as an antioxidant and metabolic regulator.
Recent research has focused on the potential of 6-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)hexanoic acid in various therapeutic areas. One of the most promising applications is in the treatment of inflammatory diseases. Studies have shown that this compound exhibits significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This property makes it a potential candidate for the development of new anti-inflammatory drugs.
In addition to its anti-inflammatory effects, 6-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)hexanoic acid has also been investigated for its antidiabetic properties. Research has demonstrated that this compound can improve insulin sensitivity and glucose metabolism in animal models of diabetes. These findings suggest that it may have therapeutic potential in the management of type 2 diabetes mellitus.
The anticancer properties of 6-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)hexanoic acid have also been explored. Studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast cancer and colon cancer cells. The mechanism of action appears to involve the modulation of signaling pathways involved in cell proliferation and survival. These findings highlight the potential of this compound as a lead molecule for the development of novel anticancer agents.
The synthesis of 6-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)hexanoic acid has been optimized using modern synthetic methods. One common approach involves the condensation of cysteamine with 2-chloroacetyl chloride to form the thiazolidine ring, followed by the introduction of the hexanoic acid moiety through esterification or amide formation. These synthetic routes are highly efficient and scalable, making it feasible to produce large quantities of this compound for further research and development.
In terms of pharmacokinetics, preliminary studies have shown that 6-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)hexanoic acid has favorable absorption, distribution, metabolism, and excretion (ADME) properties. It exhibits good oral bioavailability and is rapidly distributed to various tissues in the body. The compound is metabolized primarily through hepatic pathways and is excreted mainly through urine.
Toxicity studies have indicated that 6-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)hexanoic acid has a low toxicity profile at therapeutic doses. However, further safety assessments are required to fully understand its long-term effects and potential side effects in humans.
In conclusion, 6-(4-oxyo-o-sulfanylidene-o,o-thiazolidin-o-yloxane-acid), with its unique chemical structure and diverse biological activities, holds great promise as a lead compound for the development of new therapeutic agents. Ongoing research continues to uncover new insights into its mechanisms of action and potential applications in medicine. As more data becomes available, it is likely that this compound will play an increasingly important role in advancing our understanding and treatment of various diseases.
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